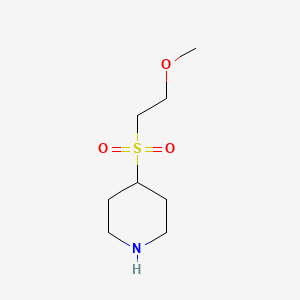

4-(2-Methoxyethylsulfonyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyethylsulfonyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-12-6-7-13(10,11)8-2-4-9-5-3-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCGAIJOPPUFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization and Analytical Research Methodologies

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound, confirm its molecular formula, and deduce its structure by analyzing fragmentation patterns. libretexts.org

For 4-(2-Methoxyethylsulfonyl)piperidine (Molecular Formula: C₈H₁₇NO₃S), the exact mass can be calculated, and the molecular ion peak (M⁺) would be observed in the mass spectrum, confirming its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition with high accuracy.

The fragmentation of the molecular ion upon ionization (e.g., by electron impact) would provide valuable structural information. libretexts.org The fragmentation patterns of sulfonamides and piperidine (B6355638) derivatives have been studied, suggesting likely cleavage points. nih.govmdpi.com Key fragmentations for this compound would be expected to include:

Alpha-cleavage adjacent to the piperidine nitrogen. libretexts.org

Cleavage of the C-S bond and S-C bonds of the sulfonyl group.

Loss of the methoxyethyl group or fragments thereof (e.g., loss of OCH₃ or C₂H₄O).

Fragmentation of the piperidine ring itself, which typically shows a characteristic loss of ethylene. nist.gov

Predicted Mass Spectrometry Data for this compound

Note: The following data are predicted. Experimental verification is required.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₇NO₃S |

| Molecular Weight | 207.29 g/mol |

| Monoisotopic Mass | 207.0929 Da |

Predicted Key MS Fragmentation Ions (m/z)

| m/z | Possible Fragment Identity |

|---|---|

| 207 | [M]⁺ |

| 176 | [M - OCH₃]⁺ |

| 148 | [M - C₂H₄O - H]⁺ |

| 128 | [M - SO₂CH₂CH₂OCH₃]⁺ |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound. researchgate.net

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups. The sulfone group (SO₂) typically shows two strong, distinct stretching bands. researchgate.netacs.orgnist.gov Other key functional groups include the N-H bond of the secondary amine in the piperidine ring, C-H bonds of the aliphatic parts, and the C-O-C ether linkage. nist.govresearchgate.net

Predicted Infrared Absorption Bands for this compound

Note: The following data are predicted. Experimental verification is required.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (piperidine) | Stretch | 3300 - 3500 | Medium, Broad |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Strong |

| S=O (sulfonyl) | Asymmetric Stretch | 1300 - 1350 | Strong |

| S=O (sulfonyl) | Symmetric Stretch | 1120 - 1160 | Strong |

| C-O-C (ether) | Stretch | 1070 - 1150 | Strong |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture, and thus for assessing the purity of a compound and for its isolation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

For a non-volatile and polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) would be the method of choice. A typical system would employ a non-polar stationary phase, such as a C18 column, and a polar mobile phase. nih.govmdpi.comoup.comwu.ac.th The mobile phase would likely be a gradient mixture of an aqueous buffer (e.g., with acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com Detection could be achieved using a UV detector if the compound has a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Such methods are developed and validated to be simple, rapid, and sensitive for routine quality control. nih.govwu.ac.th

Gas chromatography could potentially be used if the compound is derivatized to increase its volatility. However, HPLC is generally more suitable for this type of polar, non-volatile molecule.

X-ray Crystallography for Solid-State Structure Determination (if applicable to related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov If this compound can be obtained as a suitable single crystal, this technique can provide precise bond lengths, bond angles, and conformational details of the piperidine ring and its substituent.

Computational Studies and Structure Activity Relationship Sar Analysis of 4 2 Methoxyethylsulfonyl Piperidine Analogues

Conformational Analysis and Molecular Modeling of the Piperidine (B6355638) Ring System

The conformational landscape of the piperidine ring is a critical determinant of the biological activity of its derivatives. The six-membered ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair and boat/twist conformations. unibe.chnih.gov

Computational methods, such as those implemented in software packages like Schrödinger's LigPrep module, can be used to generate and evaluate the energies of different conformers. unibe.ch The choice of the computational method and basis set is crucial for obtaining accurate results.

Table 1: Conformational Preferences of Substituted Piperidines

| Substituent at N-1 | Substituent at C-4 | Preferred Conformation of C-4 Substituent | Reference |

| Hydrogen | Phenyl | Equatorial | nih.gov |

| Methyl | Phenyl | Equatorial | unibe.ch |

| Phenyl | Phenyl | Axial favored due to pseudoallylic strain | unibe.ch |

| Hydrogen | Cyano | Axial | nih.gov |

This table illustrates how the substituent at the nitrogen atom can influence the conformational preference of a substituent at the 4-position of the piperidine ring.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. nih.gov For 4-(2-methoxyethylsulfonyl)piperidine analogues, DFT calculations can be employed to determine key electronic properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges.

The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the oxygen atoms of the sulfonyl and methoxy (B1213986) groups would be expected to exhibit a negative electrostatic potential, indicating their role as hydrogen bond acceptors. The nitrogen atom of the piperidine ring would also show a negative potential, highlighting its basicity and ability to form salt bridges or hydrogen bonds.

The energies of the HOMO and LUMO are crucial for predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. By analyzing the distribution of these orbitals, one can identify the likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the nitrogen atom, indicating its nucleophilic character, while the LUMO may be distributed around the sulfonyl group, suggesting its susceptibility to nucleophilic attack under certain conditions.

Natural Bond Orbital (NBO) analysis can further elucidate the nature of bonding and intramolecular interactions, such as hyperconjugation, which can influence the stability of different conformers. unibe.ch

Molecular Docking and Ligand-Protein Interaction Studies (in relation to theoretical or in vitro binding)

Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule to a protein target. researchgate.netnih.gov For analogues of this compound, docking studies can be invaluable in understanding how these compounds interact with their biological targets and in guiding the design of more potent and selective ligands.

The general process of a docking study involves preparing the 3D structures of both the ligand and the protein, defining the binding site on the protein, and then using a scoring function to evaluate the different possible binding poses of the ligand. nih.gov The sulfonyl group of this compound is a key pharmacophoric feature, as its oxygen atoms can act as strong hydrogen bond acceptors, forming interactions with hydrogen bond donors (e.g., arginine, lysine, or asparagine residues) in the protein's active site. The methoxyethyl tail can explore and fit into hydrophobic pockets, while the piperidine ring can engage in van der Waals interactions. The piperidine nitrogen, if protonated, can form a crucial salt bridge with acidic residues like aspartate or glutamate. nih.gov

The results of molecular docking are often correlated with in vitro binding data to validate the computational model. For example, a series of analogues with varying substituents on the piperidine nitrogen or the methoxyethyl chain could be synthesized and their binding affinities determined experimentally. A good correlation between the predicted binding energies from docking and the experimental affinities would lend confidence to the docking model, which can then be used for virtual screening of large compound libraries to identify new potential binders. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of novel compounds and to guide the optimization of lead structures.

For this compound analogues, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogues with known biological activity (e.g., IC50 or Ki values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight, polar surface area), electronic descriptors (e.g., atomic charges, dipole moment), and topological descriptors (e.g., connectivity indices), are calculated for each compound. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. researchgate.net

A well-validated QSAR model can provide valuable insights into the SAR of this compound analogues. For example, the model might reveal that increasing the hydrophobicity of a particular region of the molecule leads to enhanced activity, or that the presence of a hydrogen bond donor at a specific position is crucial. This information can then be used to design new analogues with improved potency.

Table 2: Common Descriptors Used in QSAR Studies of Piperidine Derivatives

| Descriptor Type | Examples | Relevance | Reference |

| Physicochemical | logP, Molecular Weight, Polar Surface Area (PSA) | Drug-likeness, absorption, membrane permeability | nih.gov |

| Electronic | Dipole Moment, Atomic Charges | Electrostatic interactions with the target | nih.gov |

| Topological | Connectivity Indices, Shape Indices | Molecular size and branching | researchgate.net |

| 3D Descriptors | van der Waals Surface Area, Molecular Volume | Steric fit in the binding pocket | researchgate.net |

Investigation of Substituent Effects on Binding Affinity and Modulatory Properties

The systematic investigation of substituent effects is a cornerstone of medicinal chemistry and SAR analysis. By introducing different functional groups at various positions of the this compound scaffold, it is possible to probe the steric, electronic, and hydrophobic requirements of the target binding site.

For instance, modifications to the piperidine nitrogen could involve the introduction of small alkyl groups, aryl groups, or more complex heterocyclic systems. The choice of substituent will influence the molecule's basicity, lipophilicity, and conformational preferences, all of which can have a profound impact on binding affinity and selectivity.

Similarly, the methoxyethylsulfonyl side chain can be modified. The methoxy group could be replaced with other alkoxy groups to explore the effect of chain length and branching on hydrophobic interactions. The sulfonyl group itself is a key pharmacophoric element, but its replacement with other bioisosteres, such as a sulfonamide or a reversed sulfonamide, could be explored to modulate properties like solubility and metabolic stability.

The combination of synthesis, in vitro testing, and computational modeling is particularly powerful in these studies. Computational techniques like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to predict the change in binding affinity upon a single point modification, thus helping to prioritize the synthesis of the most promising analogues.

Cheminformatics Approaches for Library Design and Virtual Screening

Cheminformatics provides the tools and techniques to efficiently manage, analyze, and mine large chemical datasets. In the context of this compound analogues, cheminformatics plays a crucial role in the design of focused libraries for screening and in the execution of virtual screening campaigns.

Library Design: Instead of synthesizing compounds one by one, a more efficient approach is to design and synthesize a library of related compounds that systematically explore the chemical space around the this compound scaffold. Cheminformatics tools can be used to ensure the diversity of the library in terms of physicochemical properties, structural features, and predicted biological activities. This ensures a more comprehensive exploration of the SAR.

Virtual Screening: Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov For this compound, a virtual screening campaign could be initiated by using the parent compound as a query to search for structurally similar molecules in commercial or proprietary databases. Alternatively, a pharmacophore model based on the key features of this compound (e.g., the sulfonyl hydrogen bond acceptor, the piperidine ring, the hydrophobic methoxyethyl tail) can be used to screen for compounds that possess these features in the correct 3D arrangement. The hits from the virtual screen can then be prioritized for experimental testing.

By integrating these computational and cheminformatics approaches, researchers can accelerate the discovery and optimization of novel drug candidates based on the this compound scaffold.

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Utilization in the Synthesis of Natural Product Analogues Containing Piperidine (B6355638) Motifs

The piperidine ring is a core component of many biologically active natural products. ajchem-a.com The development of synthetic routes to analogues of these natural products is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. While direct examples of the incorporation of 4-(2-Methoxyethylsulfonyl)piperidine into the synthesis of specific natural product analogues are not extensively documented in publicly available research, its structural features make it a conceptually valuable building block for this purpose.

The synthesis of highly substituted piperidine analogues with biological activities is an area of intense research. ajchem-a.com The sulfonyl group in this compound can act as a key functional handle for further chemical transformations. For instance, the piperidine nitrogen can be derivatized, and the sulfonyl group can participate in various coupling reactions, allowing for the attachment of diverse side chains that mimic or modify the functionality of a natural product. The methoxyethyl group can also influence the solubility and metabolic stability of the final compound, which are critical parameters in drug design.

The general strategy for creating natural product analogues often involves the use of versatile building blocks that can be readily modified. The development of facile and cost-effective procedures for producing piperidine analogues is a significant focus in organic chemistry. ajchem-a.com In this context, a compound like this compound, with its multiple points for diversification, represents a promising starting material for the synthesis of novel analogues of piperidine-containing natural products.

Precursor in the Development of Advanced Synthetic Scaffolds

The term "advanced synthetic scaffold" refers to a molecular framework that serves as a foundation for the construction of a library of related compounds, often with therapeutic potential. The development of such scaffolds is a key strategy in modern drug discovery. Piperidine derivatives are frequently employed as advanced intermediates in the synthesis of complex pharmaceutical agents. rsc.org

A notable example of a functionalized piperidine derivative serving as a key intermediate is tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, which is a crucial component in the synthesis of Vandetanib. researchgate.net This highlights the importance of piperidine rings bearing methoxy-containing side chains as precursors to sophisticated molecular structures. By analogy, this compound, with its methoxyethylsulfonyl substituent, is well-positioned to serve as a precursor for novel and advanced synthetic scaffolds. The sulfonyl group can be a target for nucleophilic substitution or can be used to direct further reactions on the piperidine ring, leading to a diverse array of more complex structures.

The transformation of relatively simple starting materials, such as glucal and galactal, into 2-deoxyglycolactams demonstrates a strategy where these building blocks lead to the synthesis of biologically active piperidine alkaloids. rsc.org This process underscores the concept of utilizing a core intermediate to generate multiple complex targets. Similarly, this compound can be envisioned as a central building block from which a variety of advanced scaffolds can be accessed through systematic chemical modifications.

Table 1: Examples of Piperidine-based Advanced Intermediates

| Intermediate Compound | Final Product/Target Class | Reference |

| tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | Vandetanib | researchgate.net |

| 2-deoxyglycolactams | Piperidine alkaloids (e.g., fagomine, 4-epi-fagomine) | rsc.org |

Strategic Incorporation into Complex Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govresearchgate.net This approach is highly valued for its efficiency, atom economy, and ability to generate molecular diversity. The synthesis of complex piperidine scaffolds has been a significant target for the application of MCRs. nih.govresearchgate.net

The development of novel MCRs for the synthesis of highly functionalized piperidines is an active area of research. researchgate.net These reactions often involve the condensation of an amine, an aldehyde, and a β-ketoester or other activated methylene (B1212753) compound. The incorporation of a pre-functionalized building block like this compound would provide a straightforward route to novel classes of complex molecules with potential biological activity. The sulfonyl and ether functionalities would likely be well-tolerated in many MCR conditions, making this compound a versatile partner in the construction of diverse molecular architectures.

Applications in Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) is a synthetic strategy that aims to produce a collection of structurally diverse small molecules, rather than focusing on a single target compound. These libraries of compounds are then screened for biological activity, providing a powerful engine for the discovery of new drug leads. The success of a DOS campaign relies heavily on the use of versatile building blocks that can be elaborated into a wide range of different molecular scaffolds.

The structural features of this compound make it an excellent candidate for inclusion in DOS libraries. The piperidine ring itself is a common feature in many known drugs, making it a desirable core structure. The secondary amine provides a reactive handle for a multitude of chemical transformations, including acylation, alkylation, and participation in multicomponent reactions. Furthermore, the sulfonyl group can be a site for further functionalization, potentially through elimination reactions to form an unsaturated system or by acting as a leaving group in substitution reactions. The methoxyethyl tail can also be varied to explore its impact on the properties of the final compounds.

The general principle of DOS involves taking a central starting material and subjecting it to a series of branching reaction pathways to generate a diverse set of products. The multiple functional groups present in this compound provide the necessary handles for such a divergent synthetic approach, allowing for the rapid generation of a library of novel compounds with significant structural and functional diversity.

Exploration of Biological Activities and Mechanistic Insights of 4 2 Methoxyethylsulfonyl Piperidine Derivatives Pre Clinical and in Vitro Focus

Modulation of Enzyme Activity in in vitro Systems (e.g., DPP-4, Cholinesterase, Kinases)

Derivatives of the piperidine (B6355638) core have been extensively investigated as potent enzyme inhibitors, particularly against cholinesterases, which are key targets in the management of neurodegenerative diseases.

One study detailed the synthesis and anti-acetylcholinesterase (AChE) activity of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. nih.gov Structure-activity relationship (SAR) analysis revealed that introducing a bulky moiety at the para position of the benzamide group significantly increased inhibitory activity. nih.gov Furthermore, the substitution of an alkyl or phenyl group on the nitrogen atom of the benzamide moiety led to a dramatic enhancement of potency. nih.gov A key finding was the identification of 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride as one of the most potent AChE inhibitors discovered, exhibiting an IC50 value of 0.56 nM. This compound also demonstrated remarkable selectivity, with an 18,000-fold greater affinity for AChE compared to butyrylcholinesterase (BuChE). nih.gov

Another investigation into phenoxyethyl piperidine derivatives identified compounds with significant and selective inhibitory activity against AChE. nih.gov SAR studies indicated that the piperidinyl moiety plays a crucial role in the activity against electric eel AChE (eeAChE). Compound 5c from this series was the most potent derivative, with an IC50 value of 0.50 µM, and it showed high selectivity for eeAChE over equine BuChE (eqBuChE). nih.gov

| Compound | Target Enzyme | IC50 Value | Selectivity (vs. BuChE) |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride nih.gov | AChE | 0.56 nM | 18,000-fold |

| Phenoxyethyl piperidine derivative 5c nih.gov | eeAChE | 0.50 µM | High (inactive vs. BuChE) |

Receptor Ligand Binding Studies and Selectivity Profiling in in vitro Models

Piperidine sulfonyl derivatives have been evaluated as high-affinity ligands for various receptors, demonstrating significant potential for targeting specific receptor subtypes.

A study focused on the synthesis of arylalkyl/arylalkylsulfonyl piperidine-based derivatives as ligands for sigma (σ) receptors. nih.gov The research found that several halogen-substituted sulfonamides exhibited high affinity for σ1 receptors and concurrently low affinity for σ2 receptors. A notable compound from this series, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, was identified as a highly selective ligand, with a Kᵢ value of 0.96 ± 0.05 nM for the σ1 receptor and a 96-fold selectivity over the σ2 receptor (Kᵢ = 91.8 ± 8.1 nM). nih.gov

In a different context, analogues of meperidine, which feature a core piperidine structure, were assessed for their binding affinity to monoamine transporters. uno.edu These studies aimed to develop selective serotonin reuptake inhibitors (SSRIs). It was found that N-demethylated analogues generally exhibited improved binding affinity and selectivity for the serotonin transporter (SERT) over the dopamine (DAT) and norepinephrine (NET) transporters. The analogue 4-(carboxymethoxybenzyl)-4-(4-iodophenyl)piperidine emerged as a particularly potent and selective ligand for SERT, with a Kᵢ value of 0.6 nM and selectivities of over 4500-fold against both DAT and NET. uno.edu

| Compound | Target Receptor | Kᵢ Value | Selectivity |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine nih.gov | σ1 | 0.96 ± 0.05 nM | 96-fold vs. σ2 (Kᵢ = 91.8 nM) |

| 4-(carboxymethoxybenzyl)-4-(4-iodophenyl)piperidine uno.edu | SERT | 0.6 nM | >4500-fold vs. DAT; >4500-fold vs. NET |

In Vitro Antimicrobial Activity against Plant Pathogens and Microbial Strains

The development of novel fungicides and bactericides is crucial for agriculture, and piperidine sulfonamide derivatives have shown significant promise in this area.

A novel series of sulfanilamide derivatives incorporating a piperidine fragment was synthesized and tested against the plant bacterial pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov The majority of these compounds displayed excellent in vitro antibacterial activity, with EC50 values ranging from 2.65 to 11.83 µg/mL against Xoo and 4.74 to 21.26 µg/mL against Xac. nih.gov These results were significantly better than commercial agents like bismerthiazol and thiodiazole copper. nih.gov Notably, compound C4 showed outstanding potency against Xoo, with an EC50 value of 2.02 µg/mL. nih.gov

Similarly, novel thymol derivatives containing a piperidine-sulfonamide moiety were designed and evaluated for their antifungal properties against plant pathogens. nih.gov Compounds 5m and 5t demonstrated remarkable activity against Phytophthora capsici, with EC50 values of 8.420 and 8.414 µg/mL, respectively, outperforming the commercial fungicide azoxystrobin. nih.gov Another compound, 5v , was highly effective against Sclerotinia sclerotiorum, with an EC50 of 12.829 µg/mL. nih.gov

Other studies have reported the broad-spectrum antimicrobial activity of various piperidine derivatives against human pathogenic bacterial and fungal strains, with some compounds showing minimum inhibitory concentration (MIC) values in the range of 32-512 µg/mL against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans. biomedpharmajournal.orgnih.gov

| Compound/Series | Target Organism | Activity Metric | Value (µg/mL) |

| Sulfanilamide-piperidine derivative C4 nih.gov | Xanthomonas oryzae pv. oryzae | EC50 | 2.02 |

| Sulfanilamide-piperidine derivatives nih.gov | Xanthomonas axonopodis pv. citri | EC50 | 4.74 - 21.26 |

| Thymol-piperidine-sulfonamide 5t nih.gov | Phytophthora capsici | EC50 | 8.414 |

| Thymol-piperidine-sulfonamide 5v nih.gov | Sclerotinia sclerotiorum | EC50 | 12.829 |

| Piperidine-substituted halogenobenzenes nih.gov | Various bacteria and fungi | MIC | 32 - 512 |

Investigation of Cellular Mechanisms of Action in Cell-Based Assays (e.g., pathway modulation)

Understanding the mechanism of action is a critical step in the development of novel therapeutic or agrochemical agents. For antimicrobial piperidine sulfonamide derivatives, several cellular mechanisms have been elucidated.

Biochemical assays performed on the potent antibacterial compound C4 (a sulfanilamide-piperidine derivative) confirmed that it interacts with dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway of bacteria. nih.gov This interaction leads to the inhibition of bacterial growth. Furthermore, the study demonstrated that this compound irreversibly damages the bacterial cell membrane, contributing to its potent bactericidal effect. nih.gov

In the case of antifungal derivatives, mechanistic studies on compound 5v (a thymol-piperidine-sulfonamide) revealed that it exerts its effect on S. sclerotiorum by disrupting the fungal cell structure. nih.gov The compound was observed to induce the shrinkage and collapse of mycelia, leading to significant organelle damage. nih.gov This structural damage was accompanied by an accumulation of antioxidant enzyme activity within the fungal cells, suggesting a response to cellular stress induced by the compound. nih.gov Another study on chalcone derivatives containing a piperidine sulfonamide moiety found that the lead compound inhibited the normal growth of fungal hyphae by disrupting the integrity of the cell membrane of S. sclerotiorum. doaj.org

Structure-Biological Activity Correlations in Pre-Clinical Contexts

The systematic modification of the 4-(2-Methoxyethylsulfonyl)piperidine scaffold and related structures has generated valuable insights into structure-activity relationships (SAR).

Enzyme Inhibition: For AChE inhibitors, activity is enhanced by the presence of a bulky group in the para position of a benzamide moiety and by N-alkylation or N-arylation of the benzamide nitrogen. nih.gov The piperidinyl group itself appears to be a key pharmacophoric feature for AChE inhibition. nih.gov

Receptor Binding: In the context of sigma receptor ligands, halogen substitution on the aryl portion of arylalkylsulfonyl piperidines was found to confer high affinity and selectivity for the σ1 subtype. nih.gov The length of the carbon chain linking the sulfonyl group to the aryl ring was also critical, with a single methylene (B1212753) group (n=1) proving to be optimal for high affinity. nih.gov For SERT ligands derived from meperidine, N-demethylation was a key modification for improving both potency and selectivity. uno.edu

Antimicrobial Activity: For antibacterial sulfonamide-piperidine derivatives targeting plant pathogens, SAR studies showed that monosubstitution of a halogen on the benzene ring was favorable, while disubstitution tended to reduce biological activity. nih.gov Generally, the presence of electron-withdrawing groups, such as chlorine, on the phenyl ring of a sulfonyl moiety has been correlated with stronger antimicrobial activity. nih.gov The specific nature and position of substituents on the aromatic ring are crucial determinants of the antifungal potency of these compounds. nih.gov

Development as Research Tool Compounds for Biological Systems

The development of chemical probes is essential for dissecting complex biological processes. mskcc.org These tools, which are often highly potent and selective small molecules, allow researchers to manipulate and study the function of specific proteins within their native cellular environment. mskcc.org

Several of the this compound derivatives and their analogues possess the requisite characteristics for development into valuable research tools. For instance, the highly potent and selective σ1 receptor ligand, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, could serve as an excellent chemical probe to investigate the physiological and pathological roles of the σ1 receptor in the central nervous system and other tissues. nih.gov Its high selectivity minimizes off-target effects, allowing for a more precise interrogation of σ1 receptor function.

Similarly, the potent and highly selective AChE inhibitor, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine, could be developed into a research tool for studying the dynamics of cholinergic neurotransmission. nih.gov Such a tool would be invaluable for in vitro and cell-based assays aimed at understanding the role of AChE in health and disease. The development of these molecules into validated chemical probes represents a significant opportunity to advance the understanding of their respective biological targets.

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Methodologies for Sustainable Synthesis

The synthesis of piperidine (B6355638) derivatives and sulfones has traditionally relied on methods that can be resource-intensive and generate significant waste. researchgate.netunibo.it Future research must prioritize the development of sustainable synthetic routes to 4-(2-Methoxyethylsulfonyl)piperidine, aligning with the principles of green chemistry.

Key areas of focus include:

Water-Mediated Reactions: Utilizing water as a solvent is a primary goal of green chemistry. ajchem-a.com Research into aqueous-phase synthesis for the piperidine ring formation or the installation of the sulfonyl moiety could drastically reduce the reliance on volatile organic compounds. ajchem-a.com

Catalytic Aerobic Oxidation: The oxidation of a corresponding sulfide (B99878) to the sulfone is a critical step. Future methodologies could employ advanced catalysts, such as perovskite oxides, that use molecular oxygen as the ultimate oxidant, eliminating the need for stoichiometric, often hazardous, oxidizing agents. isct.ac.jp This approach offers high atom economy and produces water as the only byproduct. isct.ac.jp

Use of SO₂ Surrogates: Instead of using gaseous sulfur dioxide, solid, stable, and safer SO₂ surrogates like bis(piperidine) sulfur dioxide (PIPSO) or sodium metabisulfite can be employed. nih.govnih.gov Photoredox catalysis, in particular, has shown promise in using these surrogates for the mild and efficient formation of sulfones. nih.gov

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle |

|---|---|---|---|

| Sulfone Formation | Oxidation with stoichiometric oxidants (e.g., m-CPBA, KMnO₄) | Catalytic aerobic oxidation or use of H₂O₂ with a reusable catalyst. organic-chemistry.org | Atom Economy, Safer Solvents & Reagents |

| Piperidine Synthesis | Multi-step sequences with protecting groups in organic solvents. nih.gov | One-pot multicomponent reactions or catalytic hydrogenation of pyridine (B92270) precursors in water. ajchem-a.comorganic-chemistry.org | Atom Economy, Reduce Derivatives |

| Solvent Usage | Chlorinated solvents (e.g., DCM, Chloroform) | Water, ethanol, or supercritical CO₂. unibo.it | Safer Solvents |

Exploration of Novel Reactivity and Catalytic Transformations

The this compound structure contains multiple reactive sites: the secondary amine of the piperidine ring, the α-carbons to the sulfone, and the C-H bonds of the piperidine ring itself. Future research should aim to uncover novel transformations.

N-H Functionalization: The piperidine nitrogen is a key site for derivatization. Catalytic C-N coupling reactions could be explored to introduce a wide array of substituents, expanding the chemical space for biological screening.

C-H Activation/Functionalization: Direct, catalytic functionalization of the C-H bonds of the piperidine ring is a frontier in synthetic chemistry. mdpi.com This would allow for the late-stage modification of the scaffold, providing rapid access to diverse analogues without de novo synthesis.

Sulfone Group as a Linchpin: The sulfonyl group can act as a leaving group or participate in radical reactions. Investigating its reactivity under various catalytic conditions (e.g., photoredox, electrochemical) could lead to new synthetic pathways for complex molecules. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and ease of scalability. nih.govumontreal.ca The synthesis of this compound is well-suited for adaptation to a continuous flow platform.

A potential multi-step flow process could involve:

An initial reactor for the catalytic hydrogenation of a pyridine precursor to form the piperidine ring.

A second module for the introduction of the sulfonyl moiety via a nucleophilic substitution or coupling reaction.

An in-line purification step, such as liquid-liquid extraction or scavenger resin columns, to remove impurities. polimi.it

This integration would enable the on-demand, automated synthesis of the target compound and a library of its derivatives, accelerating discovery timelines. polimi.itrsc.org Computational fluid dynamics (CFD) can be used to model and optimize reactor conditions, minimizing the need for extensive experimental screening. rsc.org

Application in Targeted Molecular Probe Development

Molecular probes are essential tools for studying biological systems. The piperidine scaffold is a common feature in molecules that target the central nervous system. Given that structurally related compounds exhibit high affinity for sigma receptors, this compound could serve as a foundational scaffold for developing targeted probes. nih.gov

Future work could focus on:

Fluorophore Conjugation: Attaching a fluorescent dye to the piperidine nitrogen would enable the visualization of its localization in cells and tissues using microscopy.

Radiolabeling: Introduction of a radioisotope (e.g., ¹¹C, ¹⁸F, or ¹²³I) would allow for non-invasive in vivo imaging using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.gov This could be used to study the distribution and density of specific receptors in the brain. nih.gov

Affinity-Based Probes: Derivatization of the core structure to include a photoreactive group could create probes for identifying the protein binding partners of this chemical class through photoaffinity labeling.

Advanced Computational Modeling for De Novo Design and Optimization

In silico methods are integral to modern chemical research, enabling the prediction of properties and the rational design of new molecules. nih.gov For this compound, computational modeling can guide future research in several ways.

Conformational Analysis: Understanding the preferred 3D conformations of the molecule is crucial for predicting its interaction with biological targets.

Molecular Docking and Dynamics: Docking simulations can predict the binding mode and affinity of the compound and its virtual derivatives against various protein targets (e.g., enzymes, receptors). nih.gov Molecular dynamics (MD) simulations can then be used to assess the stability of these predicted binding poses over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives, QSAR models can be built to correlate specific structural features with biological activity, guiding the design of more potent and selective compounds.

| Step | Technique | Objective | Example Application |

|---|---|---|---|

| 1 | Target Identification | Identify potential protein targets based on structural similarity to known active compounds. | Screening against CNS receptors like sigma, dopamine, and serotonin transporters. |

| 2 | Molecular Docking | Predict binding poses and rank virtual compounds based on binding scores. researchgate.net | Docking a library of N-substituted derivatives into the active site of a target protein. |

| 3 | Molecular Dynamics (MD) | Evaluate the stability of the ligand-protein complex in a simulated physiological environment. nih.gov | Running a 100 ns MD simulation to confirm stable binding interactions. |

| 4 | ADME Prediction | Predict absorption, distribution, metabolism, and excretion properties to assess drug-likeness. | Calculating properties like lipophilicity (logP), solubility, and blood-brain barrier permeability. |

Expanding the Scope of Biological Research Applications in Non-Clinical Settings

While the clinical potential of any compound requires extensive investigation, this compound and its derivatives can be valuable tools in fundamental biological research. The piperidine-sulfonamide motif is found in compounds with diverse biological activities, including antibacterial and enzyme inhibitory effects. mdpi.comresearchgate.net

Future non-clinical applications could include:

Enzyme Inhibition Assays: The compound could be screened against panels of enzymes, such as kinases, proteases, or acetylcholinesterase, to identify novel inhibitory activities. nih.gov

Receptor Binding Assays: Quantifying the binding affinity for a range of CNS receptors can help elucidate its pharmacological profile and identify its primary molecular targets. nih.gov

Phenotypic Screening: The compound can be used in cell-based assays to identify effects on cellular processes like cell proliferation, migration, or signaling pathways, which could uncover unexpected therapeutic potential. nih.gov For example, sulfonamide derivatives containing a piperidine moiety have been investigated for their ability to manage plant bacterial diseases by disrupting cell membrane integrity. mdpi.com

By pursuing these future research directions, the scientific community can fully explore the potential of this compound, leveraging it as a scaffold for sustainable synthesis, a tool for chemical biology, and a starting point for the design of novel, functionally optimized molecules.

Q & A

Basic Question: How can researchers optimize the synthesis of 4-(2-Methoxyethylsulfonyl)piperidine for high yield and purity?

Methodological Answer:

Synthesis optimization typically involves stepwise adjustments to reaction conditions. For example:

- Sulfonylation Reaction: React piperidine with 2-methoxyethylsulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under alkaline conditions (triethylamine as a base) to form the sulfonamide bond .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Evidence from similar sulfonyl-piperidine derivatives suggests yields can reach 60–75% with purity >95% when reaction times are controlled to 12–18 hours .

- Characterization: Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR .

Advanced Question: What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound?

Methodological Answer:

Contradictions may arise from assay variability or uncharacterized impurities. Mitigation strategies include:

- Batch Reproducibility Testing: Compare activity across multiple synthesis batches to rule out impurity-driven effects .

- Standardized Assays: Use orthogonal assays (e.g., SPR for binding affinity, cell-based functional assays) to confirm target engagement. For example, discrepancies in IC values for kinase inhibition could reflect differences in ATP concentrations or buffer conditions .

- Metabolite Screening: Assess stability in biological matrices (e.g., liver microsomes) to identify degradation products that may interfere with activity .

Basic Question: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: H NMR (DMSO-d) should show distinct signals for the piperidine ring (δ 1.4–2.8 ppm), methoxy group (δ 3.3 ppm), and sulfonyl protons (δ 3.8–4.1 ppm). C NMR confirms the sulfonamide linkage (C-SO resonance at ~55 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., CHNOS) with <2 ppm mass error .

- X-ray Crystallography: If single crystals are obtainable, crystallographic data can resolve ambiguities in stereochemistry or conformation .

Advanced Question: How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model binding to targets (e.g., GPCRs or enzymes). The methoxyethylsulfonyl group’s electron-withdrawing properties may favor interactions with hydrophobic pockets or catalytic residues .

- MD Simulations: Run 100-ns molecular dynamics simulations (AMBER force field) to assess stability of ligand-target complexes. Monitor RMSD values; deviations >2 Å suggest weak binding .

- QSAR Analysis: Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on activity using datasets from analogous piperidine derivatives .

Basic Question: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions: Store at −20°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation of the sulfonyl group .

- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. Degradation >5% indicates need for reformulation (e.g., lyophilization) .

Advanced Question: How can scalability challenges in synthesizing this compound be addressed?

Methodological Answer:

- Flow Chemistry: Transition from batch to continuous flow systems to improve heat transfer and reduce reaction times. For example, a microreactor setup at 50°C with residence time ≤30 minutes may enhance yield .

- Catalyst Optimization: Screen immobilized catalysts (e.g., polymer-supported DMAP) to reduce purification steps and enable recycling .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

Basic Question: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Use fluorescence-based kits (e.g., Kinase-Glo®) to measure IC values against targets like PI3K or MAPK .

- Cytotoxicity Screening: Test in HEK-293 or HepG2 cells via MTT assay (48-hour exposure, 10–100 µM range) to rule off-target toxicity .

Advanced Question: How does the methoxyethylsulfonyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:

- LogP Prediction: The sulfonyl group reduces lipophilicity (predicted LogP ~1.2 vs. ~2.5 for non-sulfonylated analogs), potentially improving aqueous solubility but limiting blood-brain barrier penetration .

- Metabolic Stability: Incubate with human liver microsomes (HLMs); half-life >60 minutes suggests resistance to CYP450-mediated oxidation .

Basic Question: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation .

- Spill Management: Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .

Advanced Question: How can comparative studies with structurally related piperidine derivatives guide SAR development?

Methodological Answer:

- Substituent Scanning: Syntize analogs replacing methoxyethylsulfonyl with methylsulfonyl, ethoxyethylsulfonyl, or aryl groups. Test for activity shifts to identify critical pharmacophores .

- Free-Wilson Analysis: Quantify contributions of substituents to activity (e.g., methoxyethylsulfonyl may contribute −1.2 kcal/mol to binding energy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.